molecular formula C19H14FNO2S B2756755 N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide CAS No. 1797141-64-0

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide

Cat. No.: B2756755
CAS No.: 1797141-64-0
M. Wt: 339.38
InChI Key: ZARJPWNFDMKCJZ-UHFFFAOYSA-N
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Description

N-[(5-Benzoylthiophen-2-yl)methyl]-3-fluorobenzamide is a synthetic small molecule characterized by a 3-fluorobenzamide core linked to a benzoyl-substituted thiophene moiety.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARJPWNFDMKCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzamides.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The 3-fluorobenzamide group is a common pharmacophore in the analogs discussed below. Variations in substituents on the aromatic rings or heterocyclic moieties significantly influence biological activity, potency, and selectivity.

Table 1: Comparison of Structural Analogs and Their Properties
Compound Name Core Structure Key Substituents Biological Activity Potency (EC₅₀ or IC₅₀) Selectivity Profile References
TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) Thiazole-linked 3-fluorobenzamide 4-tert-butylthiazol-2-yl ZAC antagonist ~10 μM (equipotent) No activity at 5-HT3A, α3β4 nAChR, or GABAA receptors
5b Benzamide derivative 2,3,4,5,6-Pentafluoropentyl ZAC antagonist Weaker than TTFB Not specified
5c Benzamide derivative 3-Methylphenyl ZAC antagonist Reduced potency Not specified
9b (Indazole derivative) Indazole-linked 3-fluorobenzamide 4-Ethoxyphenyl, piperazine Anti-proliferative Not quantified Targets cancer cell proliferation
N-(3-Dimethylaminopropyl)-3-fluorobenzamide (9f) Indazole-linked 3-fluorobenzamide 3-Dimethylaminopropyl Anti-proliferative Not quantified Targets kinase pathways
Compound 1d Thiazole-triazole hybrid 1,2,4-Triazolylmethyl, tert-butyl Not specified Not quantified Structural focus (synthesis)
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Thiourea-linked 3-fluorobenzamide Ethyl(2-hydroxyethyl)carbamothioyl Metal-complexation ligand Not quantified Bidentate ligand for metals

Functional Insights from Structural Modifications

Role of the 3-Fluorophenyl Group
  • Potency Retention : The 3-fluorophenyl group in TTFB (5a) is critical for maintaining ZAC antagonism potency. Substitutions like methyl (5c) or ethoxy (5d) reduce activity, highlighting fluorine’s electronic and steric advantages .
Impact of Heterocyclic Moieties
  • Thiazole vs. Thiophene : TTFB’s thiazole ring with a tert-butyl group contrasts with the target compound’s benzoylthiophene. Thiazole’s electron-rich nature may enhance ZAC binding, while thiophene’s lipophilicity could influence membrane permeability.
  • Anti-Proliferative Analogs : Indazole-linked 3-fluorobenzamides (e.g., 9b–9f) demonstrate divergent biological roles, targeting cancer cell proliferation rather than ion channels .
Substituent Effects on Pharmacokinetics
  • Polar Groups : Ethoxy or morpholinyl substituents (e.g., 9e) may improve solubility but reduce ZAC antagonism potency compared to hydrophobic tert-butyl (TTFB) .
  • Metal Binding : Thiourea derivatives (e.g., ) prioritize ligand functionality over receptor modulation, reflecting structure-activity divergence.

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzoylthiophene moiety and a fluorobenzamide group. The synthesis typically involves the condensation of 5-benzoylthiophene with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction can be carried out under controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Cell cycle arrest at G2/M phase
HeLa (Cervical)18Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerately effective
Pseudomonas aeruginosa128 µg/mLLess effective

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in bacterial cells, leading to cell death.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in MCF-7 xenograft models, with a significant decrease in tumor size observed after treatment for four weeks .
  • Antimicrobial Efficacy Evaluation : Another research conducted by Limban et al. (2011) evaluated the antimicrobial properties against multiple pathogens, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide, and how are reaction conditions tailored to improve yield?

  • The synthesis typically involves multi-step reactions, starting with coupling the thiophene-benzoyl moiety to the fluorobenzamide core. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
  • Temperature control : Reactions often require reflux (80–100°C) to achieve optimal conversion .
  • Purification : Silica gel chromatography or crystallization ensures high purity (>95%) .
    • Analytical techniques like TLC and NMR are critical for monitoring intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1667 cm⁻¹) and fluorinated aromatic bonds .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ = 360.05) .

Q. What experimental strategies address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) to solubilize the compound while maintaining cell viability .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

  • Comparative SAR : Synthesize analogs (e.g., replacing the 3-fluorobenzamide with 3-chloro or 3-bromo variants) and test against targets like kinases or GPCRs .
  • Data normalization : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to control for variability in cell lines or protocols .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Biochemical assays : Fluorescence polarization or SPR to measure binding affinity with purified proteins .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to map binding pockets .
  • Computational docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., hydrolyzed amides) .
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Cp*Co(III)) for C–H activation steps .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and heat (40–60°C) .
  • HPLC-MS stability profiling : Monitor degradation products (e.g., hydrolyzed benzamide) over 24–72 hours .

Methodological Considerations

Q. How do computational methods enhance the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition .
  • DFT calculations : Predict metabolic sites vulnerable to oxidation (e.g., thiophene ring) .

Q. What strategies differentiate between on-target and off-target effects in cellular assays?

  • CRISPR knockouts : Eliminate putative targets (e.g., EGFR) to assess activity loss .
  • Proteome profiling : Use affinity-based pulldowns with biotinylated analogs for target identification .

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